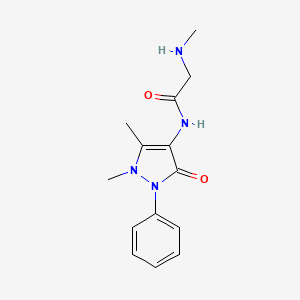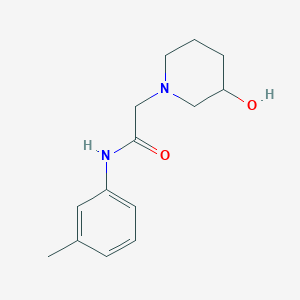![molecular formula C10H11NS B7566725 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile](/img/structure/B7566725.png)
2-[(2-Methylphenyl)methylsulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylphenyl)methylsulfanyl]acetonitrile, also known as 2-MPMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. This compound is a member of the thioether family, which is known for its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile involves the inhibition of enzymatic activity by binding to the active site of the enzyme. This results in the prevention of the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This, in turn, enhances the neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile have been extensively studied in vitro and in vivo. It has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. It also exhibits a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile in lab experiments include its high purity, high yield, and low toxicity profile. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the pharmacokinetics and bioavailability of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile in animal models.
3. Development of novel drug delivery systems to enhance the bioavailability of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile.
4. Investigation of the potential applications of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile in other fields, such as materials science and catalysis.
5. Exploration of the structure-activity relationship of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile to identify more potent and selective inhibitors of enzymes involved in neurological disorders.
Conclusion:
In conclusion, 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile is a promising compound that has the potential to be developed as a therapeutic agent for the treatment of neurological disorders. Its unique chemical and physical properties make it a valuable tool for research in various fields. Further research and development are necessary to fully explore its potential applications and to optimize its properties for practical use.
Synthesemethoden
The synthesis of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile involves the reaction of 2-methylbenzyl chloride with sodium sulfide in the presence of acetonitrile. The reaction proceeds via nucleophilic substitution, resulting in the formation of 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile as the final product. This method is relatively simple and has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylphenyl)methylsulfanyl]acetonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, 2-[(2-Methylphenyl)methylsulfanyl]acetonitrile has the potential to be developed as a therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-9-4-2-3-5-10(9)8-12-7-6-11/h2-5H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTVLNYFNCSUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566658.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)
![5-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7566671.png)
![1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)
![1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-hydroxyphenyl)sulfanylethanone](/img/structure/B7566682.png)
![2-cyclohexyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566690.png)

![4-[5-(2-Ethoxyethylsulfanyl)-4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B7566703.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7566711.png)
![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566717.png)


![2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B7566778.png)